molecular formula C15H13F3N6OS B2800125 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 878735-08-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

Cat. No.: B2800125
CAS No.: 878735-08-1
M. Wt: 382.37
InChI Key: HZDJIKBXMIBKIA-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazol-2-thiol in good yields with employing a convergent synthetic route .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .


Chemical Reactions Analysis

As shown in Scheme 1, a series of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides were synthesized from DHA by a two-step procedure; 2-amino-5-dehydroabietyl -1,3,4-thiadiazole 2 was readily afforded in 82 .


Physical And Chemical Properties Analysis

The yield of N-(Thiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was 78% and its melting point was 271.4–272.5 °C .

Scientific Research Applications

Microwave-Promoted Synthesis and Biological Activity

Microwave-assisted synthesis techniques have been employed to prepare a series of fused and non-fused 1,2,4-triazole derivatives, starting from related compounds. This approach not only speeds up the reaction processes but also contributes to the green chemistry by reducing the reaction times and energy consumption. The synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, showing potential for further investigation in these areas (Özil et al., 2015).

Synthesis, Spectroscopic, and Biological Activity

Novel series of heterocyclic compounds have been synthesized, characterized by various spectroscopic techniques, and tested for their antimicrobial and antifungal activities. Such studies are crucial for the development of new compounds with potential applications in treating infectious diseases, providing a foundation for further pharmacological studies (Patel & Patel, 2015).

Synthesis and Spectral Characteristics

Innovative synthetic routes have been developed to prepare N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, showcasing the versatility of these heterocyclic frameworks. The detailed spectral studies confirm the structures of the synthesized compounds, which is essential for the clear understanding of their chemical properties and potential biological functions (Zadorozhnii et al., 2019).

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

The mode of action of this compound is likely related to its interaction with DNA replication processes. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, derivatives of 1,3,4-thiadiazole, including this compound, can disrupt DNA replication processes, inhibiting the growth of both bacterial and cancer cells .

Biochemical Pathways

Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes, it is likely that this compound affects pathways related to cell division and growth .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The result of the compound’s action is likely the inhibition of cell growth and replication, given its potential to disrupt DNA replication processes . For instance, one derivative of 1,3,4-thiadiazole was found to be most active in inhibiting the growth of the SK-MEL-2 cell line .

Action Environment

The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

The synthesized compound [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] when injected intraperitoneally was found to be 1.8 times more effective (LD50) than valproic acid, ED50 was 126.8 mg/kg, and the therapeutic index was found to be 7.3 .

Future Directions

These results provide promising starting points for further development of novel kinase inhibitors .

Biochemical Analysis

Biochemical Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely due to the compound’s ability to disrupt processes related to DNA replication . This allows it to inhibit the replication of both bacterial and cancer cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . This also includes any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6OS/c1-3-11-20-22-14(26-11)19-13(25)12-8(2)24(23-21-12)10-6-4-5-9(7-10)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDJIKBXMIBKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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